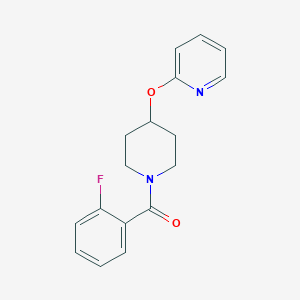

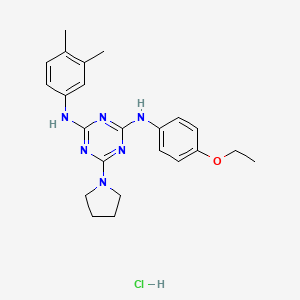

![molecular formula C10H20ClN B2450710 (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 2031242-74-5](/img/structure/B2450710.png)

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the CAS Number: 2031242-74-5 . It has a molecular weight of 189.73 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H19N.ClH/c1-9(2)8-4-5-10(3,6-8)7-11-9;/h8,11H,4-7H2,1-3H3;1H/t8-,10+;/m0./s1 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

Synthesis and Crystal Structure Characterization

The compound (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, closely related to the target molecule, was synthesized and characterized using NMR, HRMS spectroscopy, and X-ray crystallography. This study contributes to the understanding of the molecular configuration and intermolecular interactions of such compounds (Wu, Guo, Zhang, & Xia, 2015).

Structural Studies of Derivatives

A detailed structural study of esters derived from similar azabicyclooctane hydrochlorides was conducted using infrared and Raman spectroscopy, along with X-ray diffraction. This research provides insights into the spectral differences between various epimers and hydrochloride forms of related compounds (Huertas et al., 1997).

Synthesis of Related Compounds

Stereochemical Synthesis

The stereoselective synthesis of various (1R,5S)-4-[(E)-alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones, which are structurally akin to the target molecule, was achieved. This method involves coupling with Grignard reagents, potassium cyanide, and indoles, demonstrating a pathway for creating stereochemically complex derivatives (Grošelj et al., 2005).

Asymmetric Synthesis of Derivatives

Asymmetric synthesis of derivatives with a chiral phosphorus atom, related to the target compound, was explored. This study illustrates the creation of optically active products and diastereomers, enriching the understanding of asymmetric reactions in similar molecular structures (Ru-yu & Li-jian, 1992).

Applications in Medicinal Chemistry

- Derivatives with Hypotensive Activity: Studies on derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, structurally related to the target compound, revealed moderate hypotensive activity in rats. This research indicates potential medicinal applications of these derivatives in cardiovascular therapies (Ranise et al., 1983).

Safety and Hazards

properties

IUPAC Name |

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-9(2)8-4-5-10(3,6-8)7-11-9;/h8,11H,4-7H2,1-3H3;1H/t8-,10+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSBVPNKQWDEGT-KXNXZCPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(CN1)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1)C(NC2)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

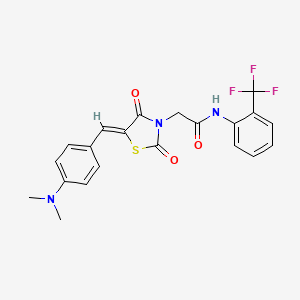

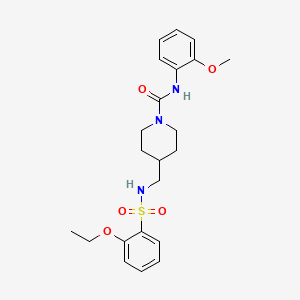

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

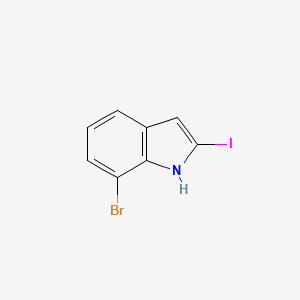

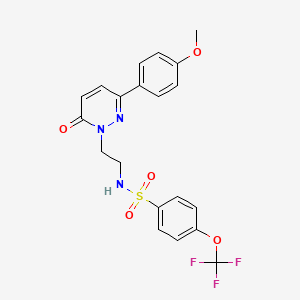

![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)

![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)

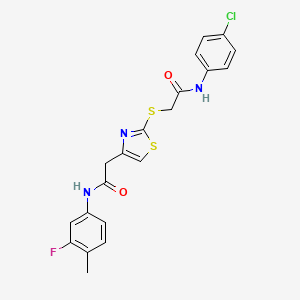

![4-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2450644.png)

![8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride](/img/structure/B2450646.png)

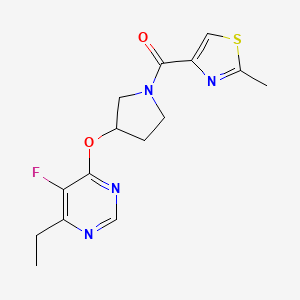

![(E)-N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2450649.png)